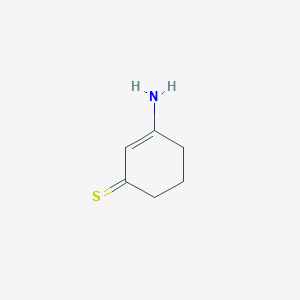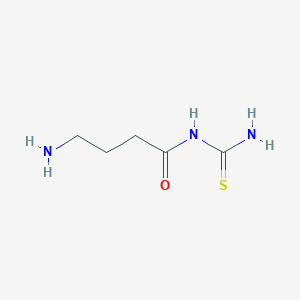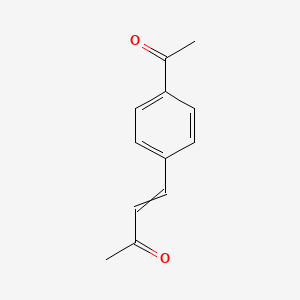
3-Buten-2-one, 4-(4-acetylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-one, 4-(4-acetylphenyl)- is an organic compound with the molecular formula C12H12O2. It is a derivative of butenone, featuring a phenyl group substituted with an acetyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Buten-2-one, 4-(4-acetylphenyl)- involves the Grignard reaction. This reaction typically starts with ethyl acetoacetate, which is protected using ethylene glycol to form a cyclic ketal. The protected compound then reacts with phenylmagnesium bromide, followed by deprotection under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-Buten-2-one, 4-(4-acetylphenyl)- often involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Analyse Chemischer Reaktionen
Types of Reactions
3-Buten-2-one, 4-(4-acetylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Buten-2-one, 4-(4-acetylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Buten-2-one, 4-(4-acetylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as a substrate for glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . This interaction is crucial for its biological activity and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-3-buten-2-one:
3-Buten-2-one, 4-(4-methoxyphenyl)-: This compound features a methoxy group instead of an acetyl group, leading to different chemical properties and reactivity.
Uniqueness
3-Buten-2-one, 4-(4-acetylphenyl)- is unique due to the presence of the acetyl group, which significantly influences its reactivity and applications. This structural feature allows it to participate in a broader range of chemical reactions and enhances its utility in various fields.
Eigenschaften
CAS-Nummer |
106949-29-5 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
4-(4-acetylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H12O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h3-8H,1-2H3 |
InChI-Schlüssel |
XCFFGUOWJMOOEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
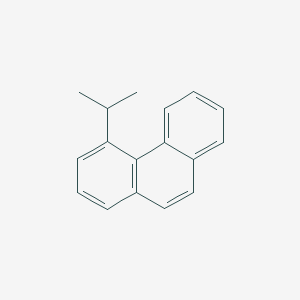
![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)
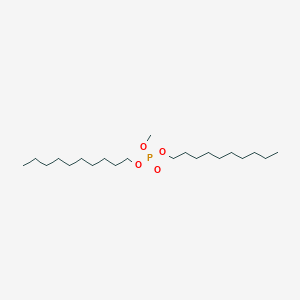
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

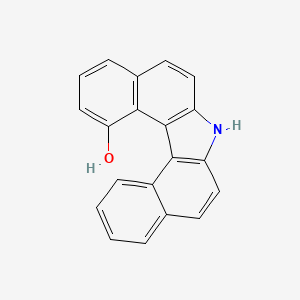
![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)

